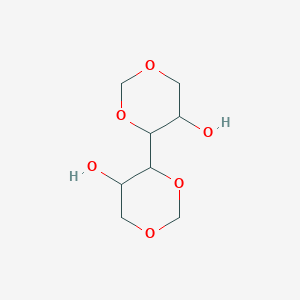

![molecular formula C15H11ClN4OS B12007066 2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)

2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((E)-{[3-(4-clorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)fenol es un compuesto sintético caracterizado por la presencia de un anillo triazol, un grupo clorofenilo y un grupo fenólico

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-((E)-{[3-(4-clorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)fenol típicamente implica los siguientes pasos:

Formación del Anillo Triazol: El anillo triazol se sintetiza mediante una reacción de ciclización que involucra derivados de hidracina y disulfuro de carbono.

Introducción del Grupo Clorofenilo: El grupo clorofenilo se introduce mediante una reacción de sustitución nucleofílica utilizando cloruro de 4-clorobencilo.

Formación de la Base de Schiff: El paso final involucra la condensación del derivado de triazol con salicilaldehído para formar la base de Schiff, lo que da como resultado el compuesto objetivo.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El grupo fenólico puede sufrir oxidación para formar quinonas.

Reducción: La base de Schiff se puede reducir para formar la amina correspondiente.

Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica aromática.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos

Oxidación: Quinonas y derivados relacionados.

Reducción: Aminas y derivados relacionados.

Sustitución: Derivados de fenilo sustituidos.

Aplicaciones Científicas De Investigación

Química

Catálisis: El compuesto puede actuar como un ligando en la química de coordinación, formando complejos con metales de transición.

Ciencia de Materiales: Se puede utilizar en la síntesis de polímeros y materiales con propiedades electrónicas específicas.

Biología

Actividad Antimicrobiana: El compuesto ha demostrado potencial como agente antimicrobiano contra diversas cepas bacterianas y fúngicas.

Inhibición Enzimática: Puede inhibir ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos.

Medicina

Desarrollo de Fármacos: La estructura del compuesto permite modificaciones que pueden conducir al desarrollo de nuevos productos farmacéuticos.

Agentes Diagnósticos: Se puede utilizar en el desarrollo de agentes diagnósticos para la obtención de imágenes y la detección de enfermedades.

Industria

Inhibidores de la Corrosión: El compuesto se puede utilizar como inhibidor de la corrosión en la protección de metales.

Síntesis de Tintes: Se puede utilizar en la síntesis de tintes y pigmentos para diversas aplicaciones.

Mecanismo De Acción

El mecanismo de acción de 2-((E)-{[3-(4-clorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)fenol implica su interacción con objetivos moleculares como enzimas y receptores. El grupo fenólico puede formar enlaces de hidrógeno, mientras que el anillo triazol puede coordinarse con iones metálicos. Estas interacciones pueden conducir a la inhibición de la actividad enzimática o la modulación de la función del receptor, lo que resulta en los efectos biológicos del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-((E)-{[3-(4-clorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)anilina

- 2-((E)-{[3-(4-clorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)tiofenol

Singularidad

En comparación con compuestos similares, 2-((E)-{[3-(4-clorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)fenol es único debido a la presencia del grupo fenólico, que mejora su capacidad para formar enlaces de hidrógeno y participar en reacciones redox. Esto lo hace particularmente útil en aplicaciones que requieren interacciones fuertes con objetivos biológicos o actividad catalítica.

Propiedades

Fórmula molecular |

C15H11ClN4OS |

|---|---|

Peso molecular |

330.8 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H11ClN4OS/c16-12-7-5-10(6-8-12)14-18-19-15(22)20(14)17-9-11-3-1-2-4-13(11)21/h1-9,21H,(H,19,22)/b17-9+ |

Clave InChI |

HCYHYCYKYZJWRG-RQZCQDPDSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |

SMILES canónico |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)

![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)

![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)

![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)